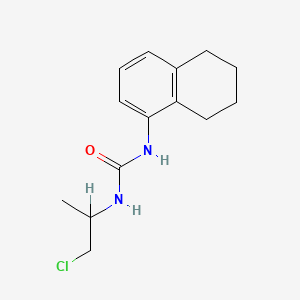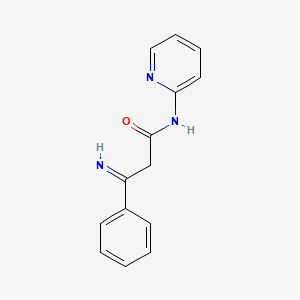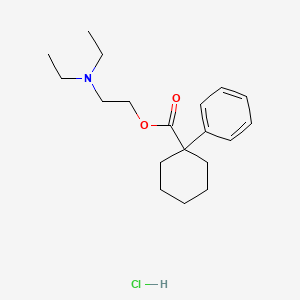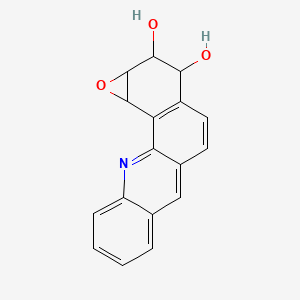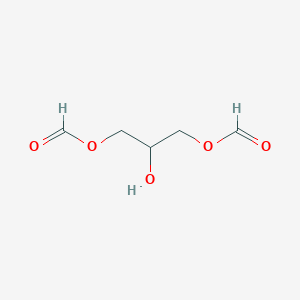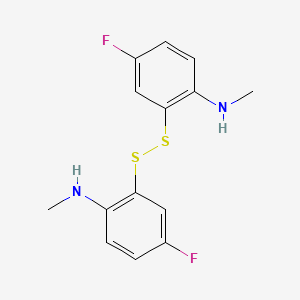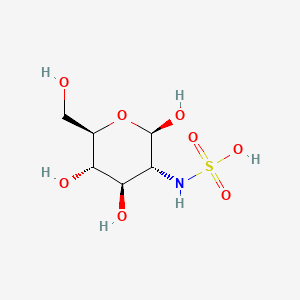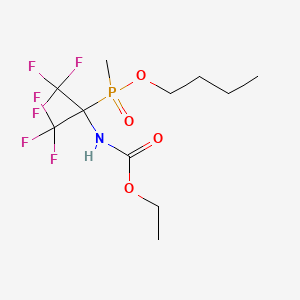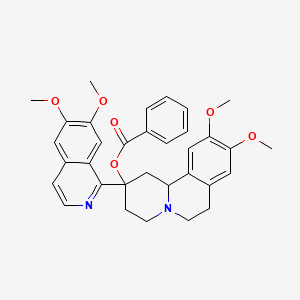![molecular formula C17H24O2 B12793336 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol CAS No. 70955-71-4](/img/structure/B12793336.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: and 2-methoxyphenol are two distinct chemical compounds. The former is a bicyclic hydrocarbon, while the latter is a phenolic compound. This article will explore both compounds, their preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: This compound can be synthesized via a Diels-Alder reaction involving isoprene and a suitable dienophile under controlled temperature and pressure conditions.
Catalytic Hydrogenation: Post Diels-Alder reaction, catalytic hydrogenation can be employed to reduce any unsaturated bonds.
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain consistent reaction conditions and improve yield.
Synthetic Routes and Reaction Conditions:
Methylation of Phenol: This can be achieved by reacting phenol with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Extraction from Natural Sources: 2-Methoxyphenol can also be extracted from natural sources such as guaiacum resin.
Industrial Production Methods:
Chemical Synthesis: Large-scale production typically involves the methylation of phenol using industrial methylating agents.
Biotechnological Methods: Utilizing genetically modified microorganisms to produce 2-methoxyphenol from renewable resources.
化学反応の分析
Types of Reactions:
Oxidation: Can undergo oxidation to form ketones or alcohols.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Halogenating Agents: Chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
Types of Reactions:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can yield methoxycyclohexanol.
Substitution: Electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Methoxycyclohexanol.
Substitution Products: Nitro, sulfonic acid derivatives.
科学的研究の応用
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
Chemistry: Used as a building block in organic synthesis.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Pharmaceuticals: Potential intermediate in drug synthesis.
2-Methoxyphenol
Biology: Acts as an antioxidant and antimicrobial agent.
Medicine: Used in the formulation of antiseptics and disinfectants.
Industry: Employed in the production of fragrances, flavorings, and as a chemical intermediate.
作用機序
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
Mechanism: The compound interacts with various molecular targets through its reactive double bond, facilitating addition reactions. It can also undergo radical reactions due to its strained bicyclic structure.
2-Methoxyphenol
Mechanism: Functions primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. It also interacts with microbial cell membranes, disrupting their integrity.
類似化合物との比較
Norbornene: Similar bicyclic structure but lacks the methylidene group.
Camphene: Another bicyclic hydrocarbon with different substituents.
Uniqueness: The presence of the methylidene group in 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane imparts unique reactivity compared to other bicyclic hydrocarbons.
特性
CAS番号 |
70955-71-4 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol |
InChI |
InChI=1S/C10H16.C7H8O2/c1-7-8-4-5-9(6-8)10(7,2)3;1-9-7-5-3-2-4-6(7)8/h8-9H,1,4-6H2,2-3H3;2-5,8H,1H3 |
InChIキー |
APKSVDDENNTSHL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1=C)C.COC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


